4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Overview
Description
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is a complex organic compound with the molecular formula C45H30O3 It is characterized by its multiple aromatic rings and aldehyde functional groups
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde, is nitro-explosives . It is used in the development of luminescent probes for the selective sensing of these substances .
Mode of Action
The compound interacts with its targets through a process involving fluorescent monomers . It forms a hydrazone connected stable luminescent covalent–organic polymer (H-COP) of high stability by a typical Schiff-base reaction .
Biochemical Pathways
The formation of the h-cop material involves the schiff-base reaction , a common mechanism in organic chemistry involving the reaction of an aldehyde or ketone component with an amino component.
Result of Action
The result of the compound’s action is the creation of a unique sensing platform for nitro-explosives . The H-COP material shows great sensitivity and selectivity towards these substances .
Action Environment
The stability of the h-cop material suggests it may be robust against various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction. This reaction uses palladium catalysts and boronic acids to couple phenyl rings.
Introduction of Aldehyde Groups: The aldehyde groups are introduced via formylation reactions. This can be achieved using reagents such as Vilsmeier-Haack reagent or by direct formylation using formic acid derivatives.
Final Assembly: The final step involves the coupling of the biphenyl units with the aldehyde groups to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its rigid and planar structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Used in the study of molecular interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-formylphenyl)benzene
- 1,4-Di(p-benzaldehydyl)naphthalene
- Bis(4-formylphenyl)aniline
Uniqueness
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is unique due to its extended conjugated system and multiple aldehyde groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in materials science, organic synthesis, and pharmaceuticals.
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30O3/c46-28-31-1-7-34(8-2-31)37-13-19-40(20-14-37)43-25-44(41-21-15-38(16-22-41)35-9-3-32(29-47)4-10-35)27-45(26-43)42-23-17-39(18-24-42)36-11-5-33(30-48)6-12-36/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCVETXKAMMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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